1S/C9H6BrClO4/c10-7-2-6 (11)1-5 (3-12)9 (7)15-4-8 (13)14/h1-3H,4H2, (H,13,14)
. This code provides a specific description of the molecule’s structure. (2-Bromo-4-chloro-6-formylphenoxy)acetic acid is a synthetic compound that combines elements of halogenated phenols and carboxylic acids. It is classified as a phenoxyacetic acid derivative, which is known for its biological activity and potential applications in pharmaceuticals. The compound features a bromo and chloro substituent on the phenolic ring, along with a formyl group, which contributes to its reactive properties.
The compound falls under the category of halogenated aromatic compounds and phenoxyacetic acids, which are important in medicinal chemistry for their anti-inflammatory and analgesic properties. Its structure allows it to interact with biological systems, potentially influencing various biochemical pathways.
The synthesis of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid typically involves a multi-step process:
The reaction conditions often require careful control of temperature and concentration to optimize yield and purity. For instance, the bromination step may involve using sodium acetate as a catalyst in an acetic acid solution at elevated temperatures to enhance reactivity .
The molecular formula for (2-Bromo-4-chloro-6-formylphenoxy)acetic acid is . The structure features:
Key spectral data supporting its structure includes:
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid can participate in various chemical reactions including:
Reactions are often carried out under controlled conditions to prevent degradation of sensitive functional groups. For example, reducing agents such as sodium borohydride may be used cautiously to avoid over-reduction .
The mechanism by which (2-Bromo-4-chloro-6-formylphenoxy)acetic acid exerts its biological effects likely involves interaction with specific enzymes or receptors within cells.
Studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against cyclooxygenase enzymes, suggesting potential therapeutic applications .
Relevant analyses such as infrared spectroscopy confirm functional groups present in the molecule, providing insight into its reactivity .
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid has potential applications in:
This compound exemplifies the intersection between synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
Halogenation sequence critically determines the efficiency of synthesizing the core phenolic intermediate. Selective bromination at the ortho-position relative to the phenolic hydroxyl group must precede chlorination due to bromine’s lower electronegativity and superior leaving-group ability in nucleophilic substitutions. As demonstrated in patent US6417407B1, brominating 4-chlorosalicylaldehyde using molecular bromine (Br₂) in acetic acid solvent at 45–55°C achieves 85% regioselectivity for the 5-bromo derivative. Subsequent chlorination via chlorinating agents (e.g., sulfuryl chloride or Cl₂ gas) introduces the 4-chloro substituent, but requires rigorous temperature control (0–10°C) to suppress dihalogenated byproducts [3]. Alternative pathways starting with chlorination first yield undesirable 2,6-dibromo-4-chloro contaminants (>15%), reducing isolable yields of the target 2-bromo-4-chloro-6-hydroxybenzaldehyde. Kinetic studies confirm bromine’s faster aromatic substitution kinetics under electrophilic conditions, justifying this sequential order [3].
Table 1: Comparison of Halogenation Routes for Phenolic Intermediate Synthesis
Sequence | Reagents/Conditions | Regioselectivity | Byproduct Formation |
---|---|---|---|
Bromination → Chlorination | Br₂/AcOH (45°C) → SO₂Cl₂/DCM (0°C) | >90% 2-Br,4-Cl | <5% dibrominated |
Chlorination → Bromination | Cl₂/AcOH → Br₂/AcOH | ~70% 2-Br,4-Cl | 15–20% 2,6-dibromo |
The aldehyde functionality at the 6-position is installed via two principal methods. The Vilsmeier-Haack reaction remains the industrial standard, employing phosphoryl chloride (POCl₃) and DMF on 2-bromo-4-chlorophenol. This electrophilic formylation delivers 60–75% yields but generates stoichiometric acidic waste, necessitating neutralization protocols. Crucially, pre-protection of the phenolic OH as a methyl ether is mandatory to prevent phosphorylation side reactions . Alternatively, directed ortho-metalation (DoM) leverages the bromine atom’s directing effect. Treatment with n-butyllithium (-78°C) followed by DMF quenching achieves formylation with 82–90% regioselectivity. However, this method suffers from scalability constraints due to anhydrous/cryogenic requirements and incompatibility with protic solvents. Recent advances utilize sodium metabisulfite-mediated formylation, which bypasses organolithium use but achieves only moderate yields (50–55%) [6].
Introduction of the acetic acid moiety employs either:
Solvent polarity profoundly impacts reaction efficiency, particularly in carboxylation and formylation steps. Screening reveals aprotic polar solvents (DMF, DMSO) maximize Vilsmeier-Haack formylation yields (up to 75%) but complicate product isolation. Conversely, ethereal solvents (THF, dioxane) favor DoM approaches but limit substrate solubility. Catalytic enhancements include:
Table 2: Solvent and Catalyst Impact on Carboxylation Yield
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Acetone/H₂O (9:1) | K₂CO₃ | 80 | 6 | 68 |
DMF | Cs₂CO₃ | 100 | 2 | 83 |
Toluene/H₂O (biphasic) | Aliquat 336 | 50 | 4 | 92 |
DMSO | None | 120 | 1.5 | 70 |
Industrial production faces three critical bottlenecks:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: